molecular formula C21H24N2O3S B11661016 N-{4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide

N-{4-[(2,2,4,6-tetramethylquinolin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide

Cat. No.: B11661016
M. Wt: 384.5 g/mol
InChI Key: SKBLCPAMJPEQLJ-UHFFFAOYSA-N
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Description

N-[4-(2,2,4,6-Tetramethyl-1,2-dihydroquinoline-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that combines a quinoline derivative with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,4,6-tetramethyl-1,2-dihydroquinoline-1-carbonyl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions under acidic or basic conditions.

    Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,4,6-Tetramethyl-1,2-dihydroquinoline-1-carbonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(2,2,4,6-Tetramethyl-1,2-dihydroquinoline-1-carbonyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-[4-(2,2,4,6-tetramethyl-1,2-dihydroquinoline-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites. This interaction can disrupt normal enzymatic functions, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
  • N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine
  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Uniqueness

N-[4-(2,2,4,6-Tetramethyl-1,2-dihydroquinoline-1-carbonyl)phenyl]methanesulfonamide is unique due to its specific combination of a quinoline derivative and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-(2,2,4,6-tetramethylquinoline-1-carbonyl)phenyl]methanesulfonamide

InChI

InChI=1S/C21H24N2O3S/c1-14-6-11-19-18(12-14)15(2)13-21(3,4)23(19)20(24)16-7-9-17(10-8-16)22-27(5,25)26/h6-13,22H,1-5H3

InChI Key

SKBLCPAMJPEQLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

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